3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP)-based compound functionalized with brominated and non-brominated thiophene groups. DPP derivatives are renowned for their strong light absorption, high charge-carrier mobility, and tunable electronic properties, making them critical in organic electronics, particularly organic photovoltaics (OPVs) and field-effect transistors (OFETs).
The compound features a central DPP core substituted at the 3- and 6-positions with 5-bromothiophen-2-yl and thiophen-2-yl groups, respectively. The 2-ethylhexyl chains at the 2- and 5-positions enhance solubility in organic solvents, facilitating solution-processable device fabrication. Its synthesis typically involves Stille or Suzuki coupling reactions, as seen in related DPP derivatives.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2O2S2/c1-5-9-12-20(7-3)18-32-27(22-14-11-17-36-22)25-26(30(32)35)28(23-15-16-24(31)37-23)33(29(25)34)19-21(8-4)13-10-6-2/h11,14-17,20-21H,5-10,12-13,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFPKGBQVGKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732535 | |
| Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308671-90-0 | |
| Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the DPP Core Precursor
The preparation begins with the synthesis of the unfunctionalized DPP core, 3,6-dithiophen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, through a condensation reaction between diethyl oxalate and thiophen-2-ylacetonitrile under basic conditions . Subsequent N-alkylation introduces the 2-ethylhexyl side chains to enhance solubility and processability. This step involves refluxing the DPP core with 2-ethylhexyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours, yielding 2,5-bis(2-ethylhexyl)-3,6-dithiophen-2-yl-pyrrolo[3,4-c]pyrrole-1,4-dione .
Key Reaction Parameters:
-
Molar Ratio: DPP core : 2-ethylhexyl bromide : K₂CO₃ = 1 : 2.2 : 3.0
Bromination at the Thiophene Moieties
Selective bromination at the 5-position of the thiophene rings is achieved using N-bromosuccinimide (NBS) in chloroform under inert conditions. The reaction proceeds at room temperature for 12 hours, with monitoring via thin-layer chromatography (TLC) to prevent over-bromination .
Optimized Bromination Protocol :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous chloroform |
| Brominating Agent | NBS (2.1 equiv per thiophene) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Workup | Washing with Na₂S₂O₃, brine |
| Yield | 78% |
The regioselectivity arises from the electron-rich β-position of the thiophene rings, which is more reactive toward electrophilic substitution. Nuclear magnetic resonance (NMR) analysis confirms the incorporation of bromine at the 5-position, evidenced by a singlet at δ 7.02 ppm in the ¹H NMR spectrum and a characteristic carbon signal at δ 115.4 ppm in the ¹³C NMR spectrum .
Purification and Characterization
Crude product purification involves column chromatography using silica gel and a hexane/ethyl acetate (9:1 v/v) eluent. Analytical data for the final compound include:
-
¹H NMR (300 MHz, CDCl₃): δ 9.02 (d, 2H), 7.00 (d, 2H), 4.11–3.96 (m, 4H), 1.88–1.82 (m, 2H), 1.44–1.22 (m, 16H), 0.90–0.80 (m, 12H).
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¹³C NMR (125 MHz, CDCl₃): δ 161.79, 140.21, 135.23, 130.48, 129.80, 128.38, 107.90, 45.83, 39.05, 30.18, 29.67, 28.33, 23.52, 13.99, 10.46.
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FT-IR (KBr): 3095, 2956, 2928, 2857, 1672, 1567, 1503, 1450 cm⁻¹.
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Solubility: Dissolves in chloroform, tetrahydrofuran (THF), and dichloromethane (DCM).
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Storage: Stable at -80°C for 6 months or -20°C for 1 month.
Scalability and Industrial Relevance
The synthesis is scalable to multigram quantities without significant yield reduction. A modified protocol from large-scale pyrrolo[3,2-b]pyrrole production suggests using excess NBS (2.5 equiv) and extended reaction times (24 hours) to compensate for slower mixing in bulk reactions . Crucially, the absence of transition-metal catalysts reduces costs and simplifies waste management, making the method industrially viable .
Comparative Analysis with Related DPP Derivatives
Unlike pentafluorophenyl-substituted DPPs, which require nucleophilic aromatic substitution at elevated temperatures , this bromothiophene-functionalized derivative leverages electrophilic substitution under mild conditions. The 2-ethylhexyl side chains confer superior solubility (up to 25 mg/mL in chloroform) compared to linear alkyl chains .
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide, potassium thiolate, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of azide or thiolate derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research, including:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high electron mobility and stability.
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photodetectors for its excellent light absorption and emission properties.
Material Science: Utilized in the development of novel materials with tunable electronic and optical properties for advanced technological applications.
Biological Research: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with electronic and photonic systems. The compound’s molecular structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic and optoelectronic devices. The presence of electron-donating and electron-withdrawing groups in the molecule facilitates the tuning of its electronic properties, enabling its application in various technological fields.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chains : Shorter chains (e.g., 2-ethylhexyl) balance solubility and charge transport, while longer chains (e.g., 2-butyloctyl or 2-decyltetradecyl) prioritize processability at the expense of crystallinity.
- Bromine Substitution: The bromine atom in the target compound enables further functionalization via cross-coupling reactions, a feature absent in non-halogenated analogs.
Optical and Electrochemical Properties
Comparative data for DPP derivatives:
Biological Activity
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, chemical properties, and biological activities, supported by relevant case studies and research findings.
The compound is characterized by its unique structure, which consists of multiple thiophene rings and a pyrrolo[3,4-c]pyrrole backbone. The presence of bromine and long alkyl chains enhances its solubility and electronic properties, making it suitable for applications in organic electronics and photovoltaics.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C30H39BrN2O2S2 |
| Molecular Weight | 603.68 g/mol |
| CAS Number | 1308671-90-0 |
| Purity | >98% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolo-pyrrole framework followed by bromination and alkylation processes. These reactions are crucial for achieving the desired structural characteristics that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives from the pyrrolo[3,4-c]pyrrole class. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antioxidant Activity
Research indicates that compounds containing thiophene moieties exhibit significant antioxidant properties. The electron-rich nature of thiophene allows these compounds to scavenge free radicals effectively. This activity has implications for protecting cells from oxidative stress-related damages.
Anti-inflammatory Effects
Compounds derived from similar frameworks have been investigated for their anti-inflammatory properties. For example, studies on related thiophene-containing compounds have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-c]pyrrole derivatives against human cancer cell lines. Results indicated that modifications to the thiophene groups significantly enhanced cytotoxicity (IC50 values in low micromolar range) .
- Antioxidant Capacity Assessment : In another research published in Free Radical Biology and Medicine, a comparative analysis showed that thiophene-containing compounds exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .
- Anti-inflammatory Mechanism Investigation : A study focused on the anti-inflammatory effects of thiophene derivatives demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or Stille cross-coupling reactions, leveraging bromothiophene and boronic ester derivatives. Key steps include:
- Use of inert atmospheres (e.g., argon) to prevent oxidation .
- Purification via column chromatography with silica gel and solvents like dichloromethane/hexane mixtures .
- Purity validation using HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm absence of unreacted monomers or side products .
Q. How can the solubility and processability of this compound be improved for thin-film device fabrication?
- Methodology : The 2-ethylhexyl side chains enhance solubility in organic solvents like chloroform or toluene. For device integration:
- Optimize spin-coating parameters (e.g., 2000–4000 rpm) to achieve uniform films.
- Anneal films at 80–120°C to remove residual solvents and improve crystallinity .
- Blend with high-mobility polymers (e.g., PDPP4T) to enhance charge transport .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm) and alkyl chain protons (δ 0.8–1.5 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 603.68 for C30H39BrN2O2S2) .
- FTIR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution) influence the compound’s electronic properties in organic semiconductors?
- Methodology :
- Bromine acts as a leaving group for further functionalization (e.g., cross-coupling to introduce electron-withdrawing/donating groups) .
- Density functional theory (DFT) calculations reveal bromine’s impact on the HOMO-LUMO gap (e.g., ~1.8 eV reduction compared to non-brominated analogs) .
- Ultraviolet-visible (UV-Vis) spectroscopy shows redshifted absorption (λmax ~650 nm) due to extended π-conjugation .
Q. What strategies resolve contradictions in charge mobility data reported for this compound in organic field-effect transistors (OFETs)?
- Methodology :
- Standardize film morphology characterization using atomic force microscopy (AFM) to correlate surface roughness with mobility variations .
- Control doping levels via electrochemical gating or additive engineering (e.g., F4-TCNQ) to mitigate batch-to-batch inconsistencies .
- Compare hole/electron mobility using both top-gate and bottom-gate OFET architectures to isolate dielectric interface effects .
Q. How can this compound be integrated into bulk heterojunction solar cells to improve power conversion efficiency (PCE)?
- Methodology :
- Pair with n-type acceptors (e.g., PC71BM) at a 1:1.5 donor/acceptor ratio .
- Optimize thermal annealing to induce phase separation (monitored via grazing-incidence X-ray diffraction, GI-XRD) .
- Use hole-transport layers (e.g., PEDOT:PSS) to reduce recombination losses .
Q. What are the challenges in scaling up synthesis while maintaining batch consistency for research reproducibility?
- Methodology :
- Implement continuous-flow reactors to control reaction temperature and residence time .
- Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Establish rigorous QC protocols, including mass spectrometry and differential scanning calorimetry (DSC) to verify thermal stability (melting point: 95–97°C) .
Data Analysis and Validation
Q. How should researchers validate conflicting reports on this compound’s fluorescence quantum yield (ΦF)?
- Methodology :
- Standardize measurements using integrating spheres with monochromatic excitation (e.g., 450 nm) .
- Compare ΦF in degassed vs. aerated solutions to quantify oxygen quenching effects.
- Reference control dyes (e.g., Rhodamine 6G) for instrument calibration .
Q. What computational tools are recommended for modeling this compound’s excited-state dynamics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
